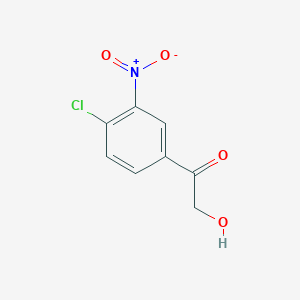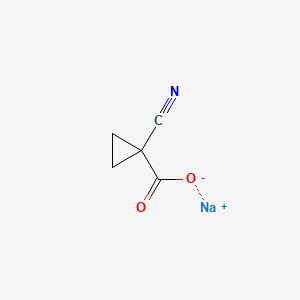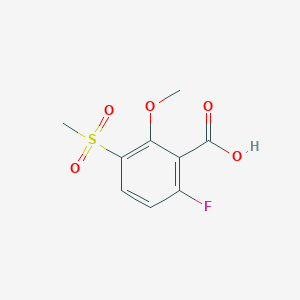
1-Bromo-2-(tert-butoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(tert-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a tert-butoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(tert-butoxy)naphthalene typically involves the bromination of 2-(tert-butoxy)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the naphthalene ring .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often employs similar bromination techniques with careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(tert-butoxy)-1-methoxynaphthalene.
Applications De Recherche Scientifique
1-Bromo-2-(tert-butoxy)naphthalene finds applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted naphthalene derivatives.
Biology and Medicine:
Industry: In industrial chemistry, it can be used in the development of materials with specific optical or electronic properties due to its aromatic structure.
Mécanisme D'action
The mechanism by which 1-Bromo-2-(tert-butoxy)naphthalene exerts its effects in chemical reactions involves the electrophilic nature of the bromine atom and the steric hindrance provided by the tert-butoxy group. The bromine atom can participate in various substitution reactions, while the tert-butoxy group can influence the reactivity and orientation of the molecule in these reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(tert-butoxy)naphthalene can be compared with other bromonaphthalene derivatives such as:
1-Bromonaphthalene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromonaphthalene: Similar to 1-Bromonaphthalene but with the bromine atom at the second position, affecting its reactivity and the types of reactions it undergoes.
1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a tert-butoxy group, which can influence its electronic properties and reactivity.
Propriétés
Numéro CAS |
960309-89-1 |
|---|---|
Formule moléculaire |
C14H15BrO |
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
1-bromo-2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9H,1-3H3 |
Clé InChI |
MUBLSTGFHSZISI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C2=CC=CC=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)



![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)

![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)

![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)


